

# Physical and chemical properties of 5-Chloro-2-fluorobenzonitrile

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## Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzonitrile

Cat. No.: B1585444

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## Introduction: A Versatile Intermediate in Synthetic Chemistry

**5-Chloro-2-fluorobenzonitrile**, with CAS Number 57381-34-7, is a disubstituted benzonitrile derivative.<sup>[1][2]</sup> The strategic placement of its functional groups—an electron-withdrawing cyano (nitrile) group, a highly electronegative fluorine atom, and a moderately electronegative chlorine atom—governs its reactivity and utility. The fluorine atom, positioned ortho to the nitrile, is particularly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>A), a characteristic that synthetic chemists exploit to introduce a variety of functional moieties. This reactivity profile makes it an invaluable precursor for synthesizing biologically active molecules, including kinase inhibitors and antithrombotic agents.<sup>[1]</sup> This document serves as a technical resource for researchers and process chemists, offering insights into the fundamental properties and practical handling of this important chemical intermediate.

## Molecular Structure and Physicochemical Properties

The molecular structure of **5-Chloro-2-fluorobenzonitrile** forms the basis of its chemical behavior. The benzene ring is substituted with a nitrile group, a fluorine atom at the C2 position, and a chlorine atom at the C5 position.

Caption: Molecular structure of **5-Chloro-2-fluorobenzonitrile**.

The key physical and chemical properties are summarized below. This compound typically presents as a white to light yellow crystalline solid.[3]

Property	Value	Source(s)
CAS Number	57381-34-7	[1][2][4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClFN	[1][4][5]
Molecular Weight	155.56 g/mol	[1][2][6]
Appearance	White to light yellow crystalline solid	[1][3]
Melting Point	67-70 °C	[1][2][4]
Boiling Point	262.03 °C (Normal)	[7]
Density	1.373 g/cm <sup>3</sup> (calculated at 25°C)	[7]
Purity	Typically ≥97%	[2][5]
Solubility	Soluble in organic solvents like dichloromethane; likely insoluble in water.	[6]
SMILES	<chem>N#Cc1cc(Cl)ccc1F</chem>	[7]
InChI Key	GJNJDELEHIGPKJ-UHFFFAOYSA-N	[2][7]

## Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of **5-Chloro-2-fluorobenzonitrile**. The key spectral features are outlined below.

- Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the primary functional groups. The most prominent absorption is the nitrile (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm<sup>-1</sup>. Other characteristic absorptions

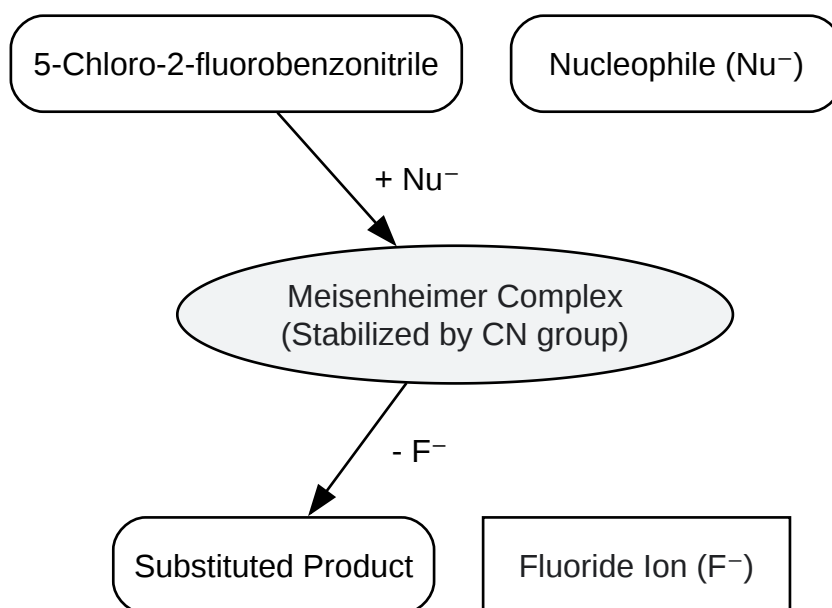
include C-F stretching vibrations (around 1200-1300  $\text{cm}^{-1}$ ) and C-Cl stretching (typically below 800  $\text{cm}^{-1}$ ). The aromatic C-H stretching can be observed just above 3000  $\text{cm}^{-1}$ .<sup>[8]</sup> Spectral data for this compound is available in public databases.<sup>[9][10]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is relatively simple, showing three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants are diagnostic for the 1,2,4-trisubstituted benzene ring, with splitting influenced by both neighboring protons and the fluorine atom.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display seven signals. The nitrile carbon is characteristically deshielded, appearing around 115-120 ppm. The aromatic carbons will show signals in the 110-140 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  155. A characteristic isotopic pattern for the presence of one chlorine atom ( $\text{M}^+$  and  $\text{M}+2$  peaks in an approximate 3:1 ratio) will be observed, confirming the elemental composition.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **5-Chloro-2-fluorobenzonitrile** is dominated by the interplay of its functional groups. The electron-withdrawing nature of both the nitrile group and the halogens activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (S<sub>N</sub>A): This is the most significant reaction pathway for this molecule. The fluorine atom at the C2 position is an excellent leaving group in S<sub>N</sub>A reactions, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.<sup>[3]</sup> The ortho-cyano group provides further resonance stabilization for the negative charge developed during the attack of a nucleophile.<sup>[3]</sup> This makes the C2 position highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), often under milder conditions than those required for displacing the chlorine atom.<sup>[3]</sup>



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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S<sub>N</sub>A).

This selective reactivity allows for precise molecular engineering, making it a preferred building block for creating complex pharmaceutical intermediates. For instance, it is used in the synthesis of aminobenzo[b]thiophenes, which serve as kinase inhibitors.<sup>[1]</sup>

## Synthesis and Manufacturing Considerations

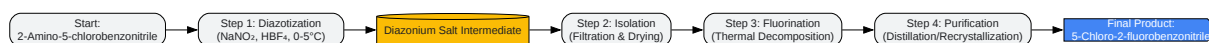
The synthesis of **5-Chloro-2-fluorobenzonitrile** can be achieved through several routes, often starting from more readily available precursors. Halogenation of benzonitrile or nucleophilic substitution on a related precursor are common strategies.<sup>[3]</sup>

Representative Protocol: Diazotization-Fluorination of 2-Amino-5-chlorobenzonitrile

A common laboratory-scale synthesis involves the Sandmeyer-type reaction or Balz-Schiemann reaction starting from 2-amino-5-chlorobenzonitrile. The following protocol is a representative example and must be performed with appropriate safety precautions in a well-ventilated fume hood.

Step-by-Step Methodology:

- **Diazotization:** 2-Amino-5-chlorobenzonitrile is dissolved in a solution of tetrafluoroboric acid ( $\text{HBF}_4$ ). The solution is cooled to 0-5 °C in an ice-salt bath.
- **Formation of Diazonium Salt:** A pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is monitored for the completion of diazotization.
- **Isolation of Diazonium Salt:** The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration, washed with cold ether, and dried under vacuum.
- **Thermal Decomposition (Fluorination):** The dried diazonium salt is gently heated until the evolution of nitrogen gas ceases. This thermal decomposition (pyrolysis) step introduces the fluorine atom onto the aromatic ring.
- **Purification:** The crude product is purified, typically by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water), to yield pure **5-Chloro-2-fluorobenzonitrile**.



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Caption: Workflow for a representative synthesis of **5-Chloro-2-fluorobenzonitrile**.

## Applications in Medicinal Chemistry and Drug Development

The structural motifs present in **5-Chloro-2-fluorobenzonitrile** make it a highly sought-after intermediate in drug discovery.<sup>[1]</sup> The presence of chlorine is known to enhance the efficacy of many pharmaceuticals.<sup>[11]</sup>

- **Kinase Inhibitors:** As mentioned, it is a key precursor for synthesizing aminobenzo[b]thiophenes, a class of compounds investigated as potent kinase inhibitors for potential cancer therapies.<sup>[1]</sup>

- **Antithrombotic Agents:** It has been utilized in the discovery of milvexian, an orally bioavailable inhibitor of Factor XIa, which is under investigation for antithrombotic therapy.<sup>[1]</sup>
- **Antibacterial Agents:** The molecule is also used in preparing aryl ether inhibitors targeting *Bacillus anthracis* enoyl-ACP reductase, highlighting its potential in developing new antibacterial drugs.<sup>[1]</sup>
- **Agrochemicals:** Beyond pharmaceuticals, its derivatives are explored in the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can fine-tune biological activity and environmental persistence.

## Safety, Handling, and Storage

**5-Chloro-2-fluorobenzonitrile** is a hazardous substance and must be handled with appropriate care.<sup>[3]</sup>

- **Hazard Classification:** It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.<sup>[2][12]</sup> It also causes skin and serious eye irritation and may cause respiratory irritation.<sup>[12]</sup> The GHS signal word is "Danger" or "Warning".<sup>[2][12]</sup>
- **Personal Protective Equipment (PPE):** When handling this compound, impervious gloves, safety goggles or a face shield, and a dust mask (such as a type N95 respirator) are mandatory.<sup>[2]</sup> Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of heat or ignition.<sup>[6]</sup>
- **Disposal:** Waste should be disposed of in accordance with local, state, and federal regulations, typically through a licensed chemical waste disposal company.<sup>[13]</sup>

## Conclusion

**5-Chloro-2-fluorobenzonitrile** is a cornerstone intermediate for advanced organic synthesis. Its well-defined reactivity, particularly the selective activation of the C-F bond towards nucleophilic substitution, provides a reliable and versatile handle for constructing complex molecular frameworks. For scientists in drug development and specialty chemicals, a thorough

understanding of its properties, from its spectroscopic signature to its safe handling requirements, is essential for leveraging its full synthetic potential.

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